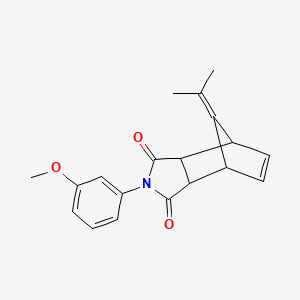
N-(3-chloro-4-fluorophenyl)-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-cloro-4-fluorofenil)-2-(3-nitro-1H-1,2,4-triazol-1-il)acetamida es un compuesto orgánico sintético que pertenece a la clase de las acetamidas. Este compuesto se caracteriza por la presencia de un anillo fenilo sustituido con cloro-fluoro, un anillo triazol sustituido con nitro y un grupo acetamida. Estos compuestos suelen ser de interés en la química medicinal debido a sus posibles actividades biológicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N-(3-cloro-4-fluorofenil)-2-(3-nitro-1H-1,2,4-triazol-1-il)acetamida normalmente implica múltiples pasos:
Formación del anillo 3-nitro-1H-1,2,4-triazol: Esto se puede lograr mediante la reacción de hidracina con un nitrilo adecuado, seguido de nitración.
Sustitución en el anillo fenilo: Los sustituyentes cloro y fluoro se pueden introducir mediante reacciones de sustitución aromática electrofílica.
Acoplamiento de los anillos triazol y fenilo: Este paso implica la formación de un enlace amida entre el triazol y el anillo fenilo, a menudo utilizando reactivos como carbodiimidas u otros agentes de acoplamiento.
Métodos de producción industrial
En un entorno industrial, la producción de este compuesto probablemente implicaría la optimización de las rutas sintéticas anteriores para maximizar el rendimiento y la pureza, al tiempo que se minimizan los costes y el impacto ambiental. Esto podría incluir el uso de reactores de flujo continuo, técnicas de purificación avanzadas y principios de química verde.
Análisis De Reacciones Químicas
Tipos de reacciones
N-(3-cloro-4-fluorofenil)-2-(3-nitro-1H-1,2,4-triazol-1-il)acetamida puede sufrir diversas reacciones químicas, entre ellas:
Oxidación: El grupo nitro se puede reducir a una amina en condiciones adecuadas.
Reducción: El grupo nitro se puede reducir a una amina utilizando agentes reductores como el gas hidrógeno en presencia de un catalizador.
Sustitución: Los sustituyentes cloro y fluoro en el anillo fenilo se pueden reemplazar por otros grupos mediante sustitución aromática nucleofílica.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio, trióxido de cromo.
Reducción: Gas hidrógeno con paladio sobre carbono, hidruro de litio y aluminio.
Sustitución: Metóxido de sodio, terc-butóxido de potasio.
Principales productos
Reducción: Formación de la amina correspondiente.
Sustitución: Formación de varios derivados fenilo sustituidos.
Aplicaciones Científicas De Investigación
Química: Como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Como sonda para estudiar procesos biológicos que involucran grupos nitro y triazol.
Medicina: Potencial como intermedio farmacéutico o ingrediente activo.
Industria: Utilización en el desarrollo de nuevos materiales o agroquímicos.
Mecanismo De Acción
El mecanismo de acción de N-(3-cloro-4-fluorofenil)-2-(3-nitro-1H-1,2,4-triazol-1-il)acetamida dependería de su objetivo biológico específico. Generalmente, los compuestos con grupos nitro y triazol pueden interactuar con enzimas, receptores u otras proteínas, lo que lleva a la modulación de las vías biológicas. Los sustituyentes cloro y fluoro pueden mejorar la afinidad de unión y la especificidad.
Comparación Con Compuestos Similares
Compuestos similares
N-(3-cloro-4-fluorofenil)-2-(1H-1,2,4-triazol-1-il)acetamida: Carece del grupo nitro, lo que podría alterar su actividad biológica.
N-(3-cloro-4-fluorofenil)-2-(3-nitro-1H-1,2,4-triazol-1-il)propionamida: Tiene un grupo propionamida en lugar de un grupo acetamida, lo que puede afectar sus propiedades químicas.
Singularidad
N-(3-cloro-4-fluorofenil)-2-(3-nitro-1H-1,2,4-triazol-1-il)acetamida es única debido a la combinación de sus sustituyentes, que pueden conferir propiedades químicas y biológicas específicas que no se encuentran en otros compuestos similares.
Propiedades
Fórmula molecular |
C10H7ClFN5O3 |
|---|---|
Peso molecular |
299.64 g/mol |
Nombre IUPAC |
N-(3-chloro-4-fluorophenyl)-2-(3-nitro-1,2,4-triazol-1-yl)acetamide |
InChI |
InChI=1S/C10H7ClFN5O3/c11-7-3-6(1-2-8(7)12)14-9(18)4-16-5-13-10(15-16)17(19)20/h1-3,5H,4H2,(H,14,18) |
Clave InChI |
PNRYWTKUHGDYHT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1NC(=O)CN2C=NC(=N2)[N+](=O)[O-])Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[(E)-(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11689898.png)
![Propyl 4-({[5-methyl-2-(propan-2-yl)phenoxy]acetyl}amino)benzoate](/img/structure/B11689914.png)
![N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-2-(9-oxoacridin-10(9H)-yl)acetohydrazide](/img/structure/B11689930.png)

![N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]-2-nitrobenzamide](/img/structure/B11689937.png)

![(5Z)-5-{[1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}imidazolidine-2,4-dione](/img/structure/B11689949.png)
![ethyl (2E)-2-[4-(dimethylamino)benzylidene]-7-methyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11689953.png)

![(5Z)-5-[(4-chloro-3-nitrophenyl)methylidene]-3-cyclohexyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11689966.png)

![6-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-N-methyl-6-oxohexanamide](/img/structure/B11689981.png)

![N'-[(E)-(5-bromo-2-hydroxy-3-nitrophenyl)methylidene]-2-hydroxybenzohydrazide](/img/structure/B11689996.png)
